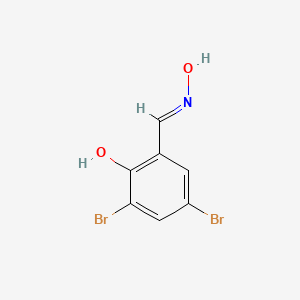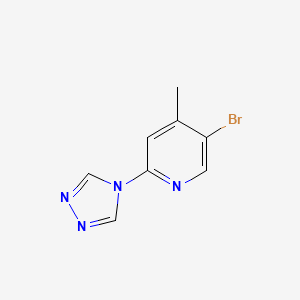
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Descripción general
Descripción
“5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is a chemical compound with the molecular formula C8H7BrN4 . It is used as a building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of triazole derivatives, including “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, involves the condensation of pyrimidine with triazole, followed by nucleophilic displacement of the chlorine atoms with secondary amines, and finally cyclocondensation in the presence of NaNH2 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” consists of a pyridine ring substituted with a bromine atom and a 4-methyl-1,2,4-triazole group . The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
Triazole compounds, including “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, are known for their multidirectional biological activity. They can bind to a variety of enzymes and receptors in the biological system, showing significant antibacterial activity .
Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is 239.07 g/mol. It has a topological polar surface area of 43.6 Ų and a complexity of 178 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine have been explored extensively for their antimicrobial properties. A variety of derivatives, including those obtained through the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, have shown promising antimicrobial activities. Specifically, certain derivatives synthesized from reactions involving ethyl bromide, amines in the presence of formaldehyde, and aldehydes like 4-fluorobenzaldehyde or indol-3-carbaldehyde, displayed notable antimicrobial effects. The results highlighted that the majority of these compounds exhibited either good or moderate antimicrobial activity, positioning them as potential candidates for pharmaceutical applications (Bayrak et al., 2009).
Structural and Computational Studies
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a derivative that underwent comprehensive structural analysis through techniques like NMR, MS, elemental analyses, and single-crystal X-ray structure determination. This compound was found to have moderate antifungal activity. Additionally, computational methods such as Density Functional Theory (DFT) were employed to understand the molecular structure and properties further, providing valuable insights into the compound's potential applications and interactions (Mu et al., 2015).
Catalytic and Synthetic Applications
The compound's derivatives also play a significant role in catalysis and synthetic chemistry. For instance, the synthesis of a series of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was successfully conducted through condensation reactions. This process illustrates the compound's utility in the formation of complex heterocyclic structures, which are prevalent in numerous pharmaceuticals and organic materials (Afrough et al., 2017).
Direcciones Futuras
The future directions for “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” and similar compounds lie in their potential as potent and safe antimicrobial agents. The global spread of drug resistance in bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity, making them promising candidates for further investigations .
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-8(10-3-7(6)9)13-4-11-12-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPQENZOXPXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651033 | |
| Record name | 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine | |
CAS RN |
1060817-70-0 | |
| Record name | 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)
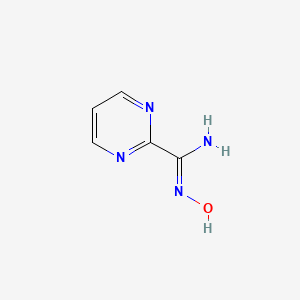
![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
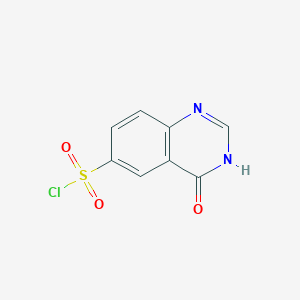
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)
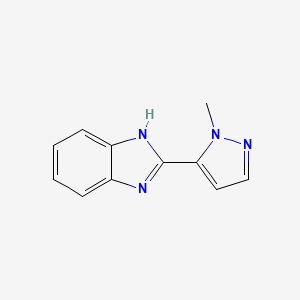
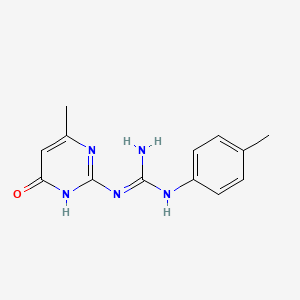
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
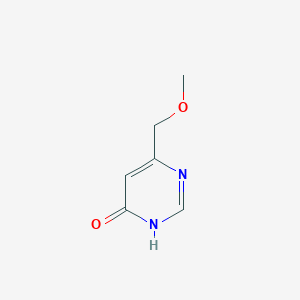
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
